1-Hexyl-5-oxopyrrolidine-3-carboxylic acid
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Overview
Description
Preparation Methods
The synthesis of 1-Hexyl-5-oxopyrrolidine-3-carboxylic acid typically involves the following steps:
Synthetic Routes: The compound can be synthesized through a multi-step reaction starting from readily available precursors
Reaction Conditions: The reactions are usually carried out under controlled temperatures and pressures, with specific catalysts and solvents to facilitate the desired transformations.
Industrial Production Methods: Industrial production may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Hexyl-5-oxopyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, resulting in alcohol derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups, leading to the formation of new derivatives.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Hexyl-5-oxopyrrolidine-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is utilized in studies involving enzyme interactions and protein modifications.
Medicine: Research explores its potential therapeutic applications, including its role in drug development and pharmacological studies.
Mechanism of Action
The mechanism of action of 1-Hexyl-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity and function.
Pathways Involved: It can modulate various biochemical pathways, leading to changes in cellular processes and physiological responses.
Comparison with Similar Compounds
1-Hexyl-5-oxopyrrolidine-3-carboxylic acid can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-Hexyl-5-oxo-3-pyrrolidinecarboxylic acid and (Benzo[d]thiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid share structural similarities.
Conclusion
This compound is a versatile compound with significant applications in scientific research. Its unique chemical structure and reactivity make it valuable in various fields, including chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
1-hexyl-5-oxopyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-2-3-4-5-6-12-8-9(11(14)15)7-10(12)13/h9H,2-8H2,1H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHKDTUOUWLJSJT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1CC(CC1=O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70388726 |
Source
|
Record name | 1-Hexyl-5-oxopyrrolidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70388726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116167-27-2 |
Source
|
Record name | 1-Hexyl-5-oxopyrrolidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70388726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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